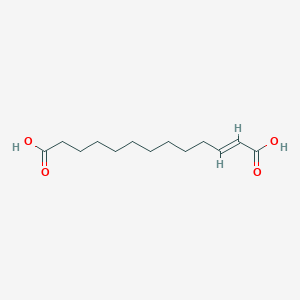

trans-2-Tridecene-1,13-dioic acid

Description

Contextualizing Long-Chain Aliphatic Dicarboxylic Acids in Biochemistry

Long-chain aliphatic dicarboxylic acids are organic molecules characterized by two carboxylic acid functional groups (-COOH) at the termini of a carbon chain. In biochemistry, these molecules are primarily known as products of the ω-oxidation pathway of fatty acids. nih.gov This metabolic route serves as an alternative to the primary β-oxidation pathway, particularly when there is an overload of fatty acids or a defect in mitochondrial β-oxidation. nih.gov The process is initiated by the hydroxylation of the terminal methyl group of a fatty acid, followed by subsequent oxidation to a carboxylic acid, thus forming a dicarboxylic acid. nih.gov

These dicarboxylic acids can then undergo further metabolism through peroxisomal β-oxidation, a process that shortens the carbon chain from both ends. nih.gov While the liver and kidneys are major sites of dicarboxylic acid metabolism, their precise physiological roles are still being explored. nih.gov Research suggests their involvement in various physiological and pathological states, and their accumulation can be indicative of certain metabolic disorders. nih.gov Furthermore, some plant-derived dicarboxylic acids, such as azelaic acid, have been identified as signaling molecules in plant defense mechanisms, highlighting their diverse biological functions. acs.org

Overview of trans-2-Tridecene-1,13-dioic Acid as a Unique Oxylipin

trans-2-Tridecene-1,13-dioic acid is a specific long-chain dicarboxylic acid with the molecular formula C₁₃H₂₂O₄. smolecule.com Its structure is distinguished by a thirteen-carbon chain with a double bond in the trans configuration between the second and third carbon atoms. This compound has been isolated from the pod husk of the plant Tephrosia purpurea, a perennial herb used in traditional medicine. biocrick.comchemfaces.com

The presence of a double bond and its origin from the oxygenation of a fatty acid precursor positions trans-2-Tridecene-1,13-dioic acid within the broad class of compounds known as oxylipins. Oxylipins are a diverse family of oxygenated fatty acids that play crucial roles as signaling molecules in both plants and animals, involved in processes such as defense against pathogens, wound healing, and inflammation. nih.gov While the specific biological activity of trans-2-Tridecene-1,13-dioic acid has not been extensively studied, its structural features suggest it may possess unique biochemical properties and potential bioactivity.

Table 1: Chemical Properties of trans-2-Tridecene-1,13-dioic acid

| Property | Value | Source |

| CAS Number | 14811-82-6 | biocrick.com |

| Molecular Formula | C₁₃H₂₂O₄ | chemfaces.com |

| Appearance | Powder | chemfaces.com |

| Purity | ≥98% | chemfaces.com |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | biocrick.com |

| Source | Pod husk of Tephrosia purpurea | chemfaces.com |

Current Research Landscape and Gaps in Understanding its Biological and Chemical Significance

The current body of academic research on trans-2-Tridecene-1,13-dioic acid is notably limited. The primary research available details its isolation and spectroscopic characterization from Tephrosia purpurea. biocrick.comchemfaces.com While this initial discovery is significant, there is a clear and substantial gap in the understanding of its biological and chemical significance.

Detailed Research Findings:

To date, the published research on trans-2-Tridecene-1,13-dioic acid is confined to its initial identification. The compound was isolated from the pod husk of Tephrosia purpurea and its structure was elucidated using spectral data analysis. biocrick.comchemfaces.com The plant itself, Tephrosia purpurea, is known to produce a wide array of other phytochemicals, including flavonoids, rotenoids, and terpenoids, many of which have been investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. nih.gov However, specific studies on the bioactivity of trans-2-Tridecene-1,13-dioic acid are conspicuously absent from the scientific literature.

Identified Gaps in Research:

Biological Activity: There is a complete lack of studies investigating the potential biological activities of trans-2-Tridecene-1,13-dioic acid. Its structural similarity to other bioactive oxylipins suggests that it may have roles in cellular signaling, inflammation, or other physiological processes, but this remains to be experimentally verified.

Biochemical Pathways: The specific biosynthetic pathway of trans-2-Tridecene-1,13-dioic acid in Tephrosia purpurea has not been elucidated. Understanding its formation would provide valuable insights into the plant's unique metabolic capabilities.

Metabolism: There is no information on how this compound is metabolized in either plant or animal systems.

Pharmacological Potential: Given the diverse medicinal uses of Tephrosia purpurea, it is plausible that trans-2-Tridecene-1,13-dioic acid contributes to some of the plant's therapeutic effects. However, without dedicated pharmacological studies, this remains purely speculative.

Comparative Studies: A comparative analysis of the chemical and biological properties of trans-2-Tridecene-1,13-dioic acid with other saturated and unsaturated dicarboxylic acids of similar chain length would be valuable in understanding its unique characteristics.

Properties

IUPAC Name |

(E)-tridec-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h8,10H,1-7,9,11H2,(H,14,15)(H,16,17)/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTCVGUNYZWEJH-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=CC(=O)O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCC/C=C/C(=O)O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Bioprospecting

Isolation from Tephrosia purpurea: Historical and Contemporary Perspectives

Tephrosia purpurea, commonly known as wild indigo (B80030) or "Sarphonka," is a perennial herbaceous plant found in various tropical regions. researchgate.net Historically, this plant has been utilized in traditional medicine, prompting modern scientific inquiry into its chemical makeup. nih.gov Research published in the year 2000 first reported the isolation of trans-2-Tridecene-1,13-dioic acid as a new compound from this plant species. researchgate.netchemfaces.combiocrick.com This discovery highlighted the potential of T. purpurea as a source of unique natural products.

Detailed phytochemical analyses have pinpointed specific parts of Tephrosia purpurea as reservoirs for particular compounds. Notably, the pod husk of the plant has been identified as the primary source of trans-2-Tridecene-1,13-dioic acid. researchgate.netchemfaces.com This specificity is crucial for targeted extraction efforts, maximizing the yield of the desired compound while minimizing the processing of extraneous plant material. In addition to the target compound, another aliphatic constituent, n-Hentriacontanol, has also been isolated from both the pod husk and the seeds of the plant. researchgate.netbiocrick.com

Methodological Approaches for Natural Product Isolation

The journey from a plant source to a pure chemical compound involves a series of meticulous extraction and separation techniques. The isolation of trans-2-Tridecene-1,13-dioic acid from Tephrosia purpurea serves as a practical example of these well-established phytochemical methods. column-chromatography.com

Solvent Extraction Techniques in Phytochemistry

The initial step in isolating compounds from plant materials is typically solvent extraction. studysmarter.co.uk This process leverages the differential solubility of phytochemicals in various solvents to separate them from the solid plant matrix. The choice of solvent is critical and depends on the polarity of the target compound. researchgate.netnih.gov For the extraction of compounds like trans-2-Tridecene-1,13-dioic acid, a range of organic solvents may be employed. chemfaces.com

Commonly used solvents in phytochemical extraction include:

Non-polar solvents: Hexane is often used to remove chlorophyll (B73375) and other non-polar constituents. researchgate.net

Moderately polar solvents: Chloroform, dichloromethane, and ethyl acetate (B1210297) are effective for extracting a wide array of compounds. chemfaces.comresearchgate.net

Polar solvents: Methanol and ethanol (B145695) are used to extract more polar molecules. researchgate.net

The process generally involves soaking the ground plant material in the chosen solvent, followed by filtration to separate the liquid extract from the solid residue. studysmarter.co.uk The solvent is then removed, often through evaporation, to yield a concentrated extract containing the desired compounds. studysmarter.co.uk

Chromatographic Separation Methods for Natural Compounds (e.g., Column Chromatography)

Following initial extraction, the resulting crude extract contains a mixture of various compounds. To isolate a specific molecule like trans-2-Tridecene-1,13-dioic acid, chromatographic techniques are indispensable. Column chromatography is a fundamental and widely used method for the purification of compounds from mixtures. column-chromatography.comorgchemboulder.comjove.com

This technique relies on the principle of differential adsorption. amrita.edu A vertical column is packed with a solid adsorbent, known as the stationary phase, which is commonly silica (B1680970) gel or alumina. jove.comjove.com The crude extract, dissolved in a suitable solvent, is loaded onto the top of the column. A liquid mobile phase (eluent) is then passed through the column. orgchemboulder.com

The separation occurs as the different components of the mixture travel down the column at different rates. orgchemboulder.com This is due to their varying affinities for the stationary phase and their solubility in the mobile phase. jove.com Compounds with a higher affinity for the stationary phase move more slowly, while those that are more soluble in the mobile phase travel faster. By collecting the eluent in fractions, the separated compounds can be isolated. orgchemboulder.com The polarity of the solvent system can be gradually changed to effectively elute compounds of differing polarities. orgchemboulder.com

The characterization and structural elucidation of the isolated trans-2-Tridecene-1,13-dioic acid were accomplished through spectral data analysis and chemical reactions. researchgate.netbiocrick.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Pathways for trans-2-Tridecene-1,13-dioic Acid

The construction of the C13 backbone of trans-2-tridecene-1,13-dioic acid, featuring a trans-double bond at the C-2 position and carboxylic acid functionalities at both ends, can be achieved through several multi-step synthetic routes. These strategies often involve the assembly of key building blocks followed by functional group manipulations.

A plausible and efficient pathway for the synthesis of trans-2-tridecene-1,13-dioic acid involves a convergent approach, utilizing well-established reactions to build the carbon framework and install the required functional groups. One such strategy begins with commercially available starting materials and proceeds through a series of reliable transformations.

A hypothetical, yet chemically sound, multi-step synthesis is outlined below:

Preparation of a C11 Building Block: The synthesis can commence with 11-bromoundecanoic acid, a readily available bifunctional molecule. chemicalbook.comgoogle.com This compound provides the foundational eleven-carbon chain and a carboxylic acid at one terminus, with a bromine atom at the other end for further elaboration.

Chain Extension and Introduction of the Second Carboxyl Group: The C11 bromo-acid can be converted to a C13 dicarboxylic acid precursor. A classic method for achieving this is the malonic ester synthesis. organic-chemistry.orgwikipedia.orglibretexts.org The 11-bromoundecanoic acid is first protected at its carboxylic acid group, for instance, as a methyl or ethyl ester. The resulting bromo-ester is then used to alkylate diethyl malonate in the presence of a suitable base like sodium ethoxide. Subsequent hydrolysis of the tri-ester and decarboxylation upon heating would yield the desired 1,13-tridecanedioic acid. libretexts.orgpressbooks.pub

Introduction of the trans-Double Bond: With the C13 dicarboxylic acid backbone established, the next critical step is the introduction of the trans-double bond at the C-2 position. A reliable method for this transformation is the α-bromination of one of the carboxylic acid groups, followed by elimination. Alternatively, a more stereoselective approach would be to reduce one of the carboxylic acid groups to an aldehyde, which can then undergo a Horner-Wadsworth-Emmons (HWE) reaction. youtube.comyoutube.comyoutube.com The HWE reaction is renowned for its high (E)-selectivity, making it ideal for the synthesis of trans-alkenes. youtube.com

The reaction would involve the preparation of a phosphonate (B1237965) ylide, which would then react with the aldehyde derived from the C13 diacid precursor to form the trans-double bond. The remaining ester group can then be hydrolyzed to afford the final product, trans-2-tridecene-1,13-dioic acid.

The synthesis of long-chain dicarboxylic acids heavily relies on fundamental reactions such as alkylation and oxidation.

Alkylation: As exemplified in the malonic ester synthesis, alkylation is crucial for building the carbon skeleton. organic-chemistry.orgwikipedia.orglibretexts.org The nucleophilic carbanion generated from diethyl malonate readily attacks an electrophilic alkyl halide, forming a new carbon-carbon bond. libretexts.org This method allows for the controlled extension of the carbon chain.

Oxidation: Oxidation reactions are pivotal for the introduction of the carboxylic acid functionalities. For instance, if a synthetic route proceeds via a long-chain α,ω-diol, the terminal hydroxyl groups can be oxidized to carboxylic acids. mdpi.com A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) or chromic acid to more selective reagents like Jones reagent or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation to avoid over-oxidation. libretexts.org In some cases, catalytic systems, such as those based on iridium complexes, can facilitate the dehydrogenative oxidation of diols to dicarboxylic acids. organic-chemistry.org

| Reaction Type | Description | Relevance to Synthesis | Key Reagents/Conditions |

| Malonic Ester Synthesis | Alkylation of a malonate ester followed by hydrolysis and decarboxylation to form a carboxylic acid with a two-carbon chain extension. organic-chemistry.orglibretexts.org | Building the C13 dicarboxylic acid backbone from a C11 precursor. wikipedia.orgpressbooks.pub | Diethyl malonate, Sodium ethoxide, Alkyl halide, NaOH (hydrolysis), Heat (decarboxylation) libretexts.org |

| Horner-Wadsworth-Emmons Reaction | Reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene, typically with high (E)-selectivity. youtube.comyoutube.com | Stereoselective formation of the trans-double bond at the C-2 position. youtube.comyoutube.com | Phosphonate ester, Base (e.g., NaH, NaOEt), Aldehyde youtube.comyoutube.com |

| Oxidation of Primary Alcohols | Conversion of a terminal alcohol group to a carboxylic acid. | Final step in synthetic routes that proceed via a diol intermediate. mdpi.com | KMnO4, H2CrO4, Jones reagent, PCC/PDC followed by NaClO2 libretexts.org |

Directed Chemical Modifications and Derivative Synthesis

The presence of both a double bond and two carboxylic acid groups in trans-2-tridecene-1,13-dioic acid offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially new properties and applications.

Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. google.comwur.nl This reaction typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). google.com This transformation would yield 1,13-tridecanedioic acid, a saturated long-chain dicarboxylic acid. The conditions for hydrogenation can often be controlled to be mild, preserving the carboxylic acid functionalities. Iridium-catalyzed asymmetric hydrogenation has also been explored for unsaturated carboxylic acids, offering a route to chiral products. google.comrsc.org

Oxidative Cleavage: The double bond can be cleaved through oxidative reactions, breaking the carbon chain into smaller fragments. acs.orgorgsyn.org Ozonolysis, followed by an oxidative work-up (e.g., with hydrogen peroxide), is a classic method for this purpose. acs.org In the case of trans-2-tridecene-1,13-dioic acid, oxidative cleavage of the double bond would result in the formation of two smaller dicarboxylic acids. A metal-free, one-pot method for the oxidative cleavage of internal alkenes using a combination of oxone and periodate (B1199274) has also been developed. nih.gov

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another potential modification. rsc.org While the decarboxylation of simple carboxylic acids is often difficult, it can be facilitated by the presence of other functional groups. researchgate.net For α,β-unsaturated carboxylic acids, decarboxylation can occur under thermal conditions, though the ease of this reaction can depend on the substitution pattern. organic-chemistry.org Anodic decarboxylation (Kolbe electrolysis) of unsaturated dicarboxylic acids has also been studied, leading to the formation of alkynes and other products. rsc.orgpatsnap.com Selective decarboxylation of one of the two carboxyl groups in trans-2-tridecene-1,13-dioic acid would lead to an unsaturated monocarboxylic acid.

| Modification | Description | Potential Product(s) | Key Reagents/Conditions |

| Hydrogenation | Reduction of the C=C double bond to a C-C single bond. google.comwur.nl | 1,13-Tridecanedioic acid | H2, Pd/C or PtO2 google.com |

| Oxidative Cleavage | Cleavage of the C=C double bond to form smaller carboxylic acids. acs.orgorgsyn.org | Undecanedioic acid and another small dicarboxylic acid | 1. O3; 2. H2O2 or Oxone/Periodate acs.orgnih.gov |

| Decarboxylation | Removal of a -COOH group as CO2. rsc.orgresearchgate.net | Unsaturated monocarboxylic acid | Heat, Electrolysis (Kolbe) rsc.orgorganic-chemistry.orgpatsnap.com |

Olefin Metathesis Approaches in Dicarboxylic Acid Synthesis

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. google.comorganic-chemistry.orgresearchgate.net Self-metathesis of unsaturated fatty acids, using catalysts such as Grubbs' catalyst, can produce symmetrical long-chain unsaturated α,ω-dicarboxylic acids. google.comorganic-chemistry.org For the synthesis of an unsymmetrical diacid like trans-2-tridecene-1,13-dioic acid, a cross-metathesis approach would be necessary. elsevierpure.com

A potential cross-metathesis strategy could involve the reaction of a short-chain α,β-unsaturated dicarboxylic acid ester with a long-chain terminal alkene. The success of such a reaction would depend on the relative reactivity of the two olefins and the choice of catalyst to control the selectivity of the cross-metathesis reaction over self-metathesis of the starting materials. While challenging, the continuous development of new and more selective metathesis catalysts may render this a viable route in the future.

Application of Grubbs Catalysts for Unsaturated Dicarboxylic Acid Production

The advent of ruthenium-based olefin metathesis catalysts, particularly Grubbs catalysts, has revolutionized the synthesis of unsaturated molecules. wikipedia.org These catalysts are known for their tolerance to various functional groups and their effectiveness in a wide array of solvents, making them suitable for complex chemical transformations. wikipedia.org

A prominent strategy for the synthesis of long-chain unsaturated α,ω-dicarboxylic acids is the self-metathesis of readily available unsaturated fatty acids. researchgate.net Research has demonstrated that second-generation Grubbs catalysts can effectively catalyze the solvent-free self-metathesis of monounsaturated fatty acids. researchgate.net This reaction yields two primary products: a symmetrical long-chain unsaturated α,ω-dicarboxylic acid and a hydrocarbon. researchgate.net For instance, the self-metathesis of oleic acid using a second-generation Grubbs catalyst can produce octadec-9-enedioic acid. oup.com This approach represents a highly efficient pathway for accessing dicarboxylic acids with varying chain lengths and a defined position of unsaturation. researchgate.net

The reaction proceeds with high molar conversions, often exceeding 80%, and can be conducted with low catalyst loadings, highlighting its potential for large-scale industrial application. researchgate.net While the direct synthesis of trans-2-tridecene-1,13-dioic acid via this method is not explicitly detailed in the reviewed literature, the principle of using a suitable unsaturated C13 fatty acid precursor for self-metathesis with a Grubbs catalyst presents a theoretically viable synthetic route.

| Catalyst Generation | Precursor Type | Key Products | Reaction Conditions | Reference |

| Second-generation Grubbs catalyst | Monounsaturated fatty acids (e.g., oleic acid, linoleic acid) | Long-chain unsaturated α,ω-dicarboxylic acids, Hydrocarbons | Solvent-free, low catalyst loading | researchgate.netoup.com |

| Ruthenium trichloride | Olefins | Varied metathesis products | Homogeneous catalysis | wikipedia.org |

This table summarizes the application of Grubbs catalysts in the production of unsaturated dicarboxylic acids based on the provided search results.

Furthermore, cross-metathesis reactions involving Grubbs catalysts offer another versatile route. A direct and scalable synthesis of γ-keto-α,β-unsaturated esters has been reported using a second-generation Grubbs catalyst for the cross-metathesis of alkyl acrylates and secondary allylic alcohols, followed by oxidation. nih.gov This demonstrates the catalyst's utility in constructing specific unsaturated carbonyl compounds. A patent also describes a method for producing α,β-unsaturated dicarboxylic acids by reacting a cycloalkene with acrylic acid using a ruthenium catalyst in a metathesis reaction. google.com

Synthesis of Analogous Unsaturated Diacids and Polymeric Structures

Unsaturated dicarboxylic acids are valuable monomers for the synthesis of advanced polymers such as polyamides, polyesters, and polyurethanes. researchgate.net The presence of a double bond within the polymer backbone allows for further modifications, including crosslinking and functionalization. researchgate.net

Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for the synthesis of unsaturated polyesters from α,ω-diene monomers. researchgate.netwikipedia.org These diene monomers can be synthesized from dicarboxylic acids and diols. For example, di(10-undecenyl) itaconate, a diene monomer, was synthesized from itaconic acid and 10-undecenol and subsequently polymerized using a first-generation Grubbs catalyst to yield high molecular weight polyesters. researchgate.net This methodology can be applied to a wide range of diene monomers, enabling the production of polymers with diverse properties. researchgate.net

The ADMET polymerization process is a type of step-growth condensation polymerization, driven by the removal of a volatile small molecule like ethylene. wikipedia.org It allows for a high degree of control over the polymer architecture, leading to the synthesis of materials that are difficult to obtain through traditional polymerization methods. wikipedia.org High molecular weight unsaturated polyesters have been successfully synthesized via ADMET polymerization of biobased α,ω-dienes using second-generation Grubbs catalysts. nih.gov

| Polymerization Method | Monomer Type | Catalyst | Polymer Type | Key Features | Reference |

| Acyclic Diene Metathesis (ADMET) | α,ω-dienes (from dicarboxylic acids) | Grubbs first and second-generation catalysts | Unsaturated Polyesters | High molecular weight, controlled architecture, potential for crosslinking | researchgate.netwikipedia.orgnih.gov |

| Condensation Polymerization | Dicarboxylic acids and diols | Various, including lipases | Polyesters | Bio-based potential, tunable properties | mdpi.com |

This table outlines the synthesis of polymeric structures from unsaturated diacids and their derivatives as described in the search results.

The resulting unsaturated polyesters can undergo further reactions. For instance, subsequent hydrogenation of the unsaturated polymer chain can produce saturated polyesters with different physical and mechanical properties. nih.gov This highlights the versatility of using unsaturated dicarboxylic acids as building blocks for a wide array of polymeric materials with tunable characteristics. The development of such polymers from renewable resources is a significant area of research aimed at creating more sustainable materials. researchgate.netunl.edu

Biochemical Pathways and Enzymatic Transformations

Role as a Model Compound in Lipid Biochemistry Research

While direct and extensive research on trans-2-tridecene-1,13-dioic acid as a primary model compound is not widely documented, its identity as a long-chain unsaturated dicarboxylic acid makes it and its analogs relevant to the study of lipid metabolism. Such compounds are often investigated to understand the breakdown and processing of complex lipids and fatty acids.

Investigations into Fatty Acid Metabolism

Long-chain dicarboxylic acids are typically minor products of fatty acid metabolism in most organisms. However, their formation can become significant under certain physiological or pathological conditions that lead to an upregulation of omega (ω)-oxidation pathways. This pathway provides an alternative to the primary beta (β)-oxidation pathway for fatty acid degradation. The study of unsaturated dicarboxylic acids like trans-2-tridecene-1,13-dioic acid can offer insights into the substrate specificity and mechanics of the enzymes involved in the ω-oxidation cascade. Furthermore, synthetic methods for producing α,ω-dicarboxylic acids from unsaturated fatty acid precursors are being explored, highlighting their value as chemical building blocks derived from renewable resources. ewha.ac.krgoogle.com

Integration into Oxylipin Biosynthesis and Metabolism

Oxylipins are a diverse family of compounds derived from the oxygenation of polyunsaturated fatty acids. nih.govnih.gov They play critical roles in plant defense and signaling. trans-2-Tridecene-1,13-dioic acid is related to a class of oxylipins formed through specific enzymatic pathways that diverge from the more common routes.

Allene (B1206475) Oxide Synthase (AOS) Pathway Involvement

The allene oxide synthase (AOS) pathway is a key branch of oxylipin biosynthesis, famously leading to the production of jasmonates. nih.govnih.gov The pathway begins with a hydroperoxide derivative of a fatty acid, which is converted by AOS into an unstable allene oxide. nih.gov Research has revealed that in addition to the canonical products, the AOS pathway can generate other minor oxylipins. nih.gov

Formation via Favorskii-Type Rearrangements

A fascinating aspect of the AOS pathway is the formation of novel compounds through complex chemical rearrangements. It has been discovered that during the incubation of allene oxide synthases with specific fatty acid hydroperoxides, minor oxylipins are formed. nih.gov One such product, identified as (2'Z,4Z)-2-(2'-pentenyl)-4-tridecene-1,13-dioic acid, is structurally related to trans-2-tridecene-1,13-dioic acid. This compound is proposed to be the product of a Favorskii-type rearrangement of a short-lived cyclopropanone (B1606653) intermediate that is formed alongside the allene oxide. nih.gov The detection of this rearranged dicarboxylic acid provides evidence for the existence of these highly reactive intermediates in the AOS pathway. nih.gov This finding suggests that the cyclopropanone is either a byproduct or a precursor in the formation of other significant oxylipins like 12-oxo-phytodienoic acid (12-oxo-PDA). nih.gov

Table 1: Key Pathways and Products in Oxylipin Metabolism

| Pathway | Key Enzyme(s) | Substrate Example | Primary Product Example | Minor/Rearranged Product Example |

|---|---|---|---|---|

| Allene Oxide Synthase (AOS) Pathway | Allene Oxide Synthase, Allene Oxide Cyclase | 13(S)-Hydroperoxy-α-linolenic acid | 12-oxo-phytodienoic acid (12-oxo-PDA) | (2'Z,4Z)-2-(2'-pentenyl)-4-tridecene-1,13-dioic acid |

| 9-Lipoxygenase (9-LOX) Pathway | 9-Lipoxygenase | Linoleic acid | 9-Hydroperoxyoctadecadienoic acid (9-HPOD) | Various downstream ketols |

| 13-Lipoxygenase (13-LOX) Pathway | 13-Lipoxygenase | α-Linolenic acid | 13-Hydroperoxyoctadecatrienoic acid (13-HPOT) | Jasmonic acid (via AOS pathway) |

Enzymatic Activities Catalyzing trans-2-Tridecene-1,13-dioic Acid Transformations

The generation of a dicarboxylic acid from a fatty acid precursor is a multi-step oxidative process. The key enzymatic activities implicated in these transformations belong to families of peroxygenases and hydroperoxide lyases, which catalyze critical C-H oxidation and cleavage reactions.

Peroxygenases (CYP152 Family):

The cytochrome P450 (CYP) peroxygenases, particularly the CYP152 family, are microbial enzymes that catalyze the oxidation of fatty acids using hydrogen peroxide (H₂O₂) as the oxidant. researchgate.netnih.gov This distinguishes them from typical P450 monooxygenases that require NAD(P)H and redox partner proteins. nih.govnih.gov The CYP152 family is noted for its ability to hydroxylate fatty acids at the α- and β-positions and, in some cases, perform oxidative decarboxylation to produce terminal alkenes. nih.govacs.orgebi.ac.uk

These enzymes are central to the ω-oxidation pathway, a key route for producing dicarboxylic acids in various microorganisms. nih.gov The process begins with the hydroxylation of the terminal (ω) carbon of a fatty acid, a reaction catalyzed by a P450 enzyme. Subsequent oxidation steps, carried out by dehydrogenases, convert the ω-hydroxy fatty acid into the corresponding α,ω-dicarboxylic acid. nih.gov Certain members of the CYP152 family have also been shown to catalyze the production of shorter-chain fatty acids; for example, CYP152N1 can generate tridecanoic acid from myristic acid, highlighting its relevance to C13 compound formation. researchgate.net

Table 1: Characteristics of CYP152 Family Peroxygenases

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Superfamily | Cytochrome P450 (CYP) | ebi.ac.uk |

| Oxidant Used | Hydrogen Peroxide (H₂O₂) | nih.gov |

| Primary Substrates | Medium to long-chain fatty acids | nih.gov |

| Key Catalytic Reactions | α- and β-hydroxylation, oxidative decarboxylation, desaturation | nih.govnih.govacs.org |

| Biological Pathway | Fatty acid metabolism, including ω-oxidation for dicarboxylic acid synthesis | nih.gov |

Hydroperoxide Lyases (HPL):

Hydroperoxide lyases are enzymes that cleave fatty acid hydroperoxides, which are products of lipoxygenase activity. This cleavage generates smaller aldehyde and oxo-acid fragments. nih.gov Research on soybean cotyledons has demonstrated that a homolytic hydroperoxide lyase can cleave 13-hydroperoxylinolenic acid to form 13-oxo-trideca-9,11-dienoic acid. nih.gov This product is structurally very similar to trans-2-tridecene-1,13-dioic acid, suggesting that HPL-mediated pathways could be a source of C13 dicarboxylic acid precursors. The HPL pathway is known to produce C12 derivatives like traumatin, which can be further metabolized into dicarboxylic acids, indicating the pathway's role in generating these compounds. nih.gov

The definitive biosynthetic origin of trans-2-tridecene-1,13-dioic acid in nature has been identified through its isolation from the pod husk of the plant Tephrosia purpurea. biocrick.comchemfaces.com

Based on established metabolic pathways for dicarboxylic acids in microorganisms, the primary precursor for trans-2-tridecene-1,13-dioic acid is likely a C13 unsaturated fatty acid. nih.govfraunhofer.de The biosynthesis would proceed via the ω-oxidation pathway, which is a well-studied route for converting fatty acids into their corresponding dicarboxylic acids in organisms like Candida yeasts. nih.gov

Proposed Biosynthetic Pathway (ω-Oxidation):

ω-Hydroxylation: A cytochrome P450 monooxygenase hydroxylates the terminal methyl group (ω-carbon) of a C13 unsaturated fatty acid.

Alcohol Oxidation: A fatty-alcohol dehydrogenase or oxidase oxidizes the newly formed hydroxyl group to an aldehyde.

Aldehyde Oxidation: A fatty-aldehyde dehydrogenase catalyzes the final oxidation of the aldehyde group to a carboxylic acid, yielding the α,ω-dicarboxylic acid. nih.gov

Table 2: Proposed Precursor Pathway for trans-2-Tridecene-1,13-dioic Acid

| Step | Reaction | Enzyme Class | Reference |

|---|---|---|---|

| 1 | Unsaturated C13 Fatty Acid → ω-Hydroxy Unsaturated C13 Fatty Acid | Cytochrome P450 Monooxygenase | nih.gov |

| 2 | ω-Hydroxy Unsaturated C13 Fatty Acid → ω-Aldehyde Unsaturated C13 Fatty Acid | Fatty-Alcohol Dehydrogenase/Oxidase | nih.gov |

| 3 | ω-Aldehyde Unsaturated C13 Fatty Acid → trans-2-Tridecene-1,13-dioic Acid | Fatty-Aldehyde Dehydrogenase | nih.gov |

An alternative biosynthetic route could involve the cleavage of larger polyunsaturated fatty acid hydroperoxides by hydroperoxide lyases, as seen in the formation of 13-oxo-tridecadienoic acid. nih.gov

Microbial Biocatalysis in Dicarboxylic Acid Production

Microbial fermentation is a cornerstone of the bio-based production of dicarboxylic acids from renewable resources like plant oils and fatty acids. fraunhofer.de Various wild-type and engineered microorganisms are employed as biocatalysts to achieve high-yield production of these valuable platform chemicals. nih.gov

Yeasts of the genus Candida, particularly Candida tropicalis, are natural producers of long-chain dicarboxylic acids. nih.govfraunhofer.de They utilize the ω-oxidation pathway to convert fatty acids and alkanes into α,ω-dicarboxylic acids. nih.govgoogle.com

To enhance production efficiency and expand the range of accessible dicarboxylic acids, significant efforts have focused on metabolic engineering of microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. nih.govencyclopedia.pub These strategies involve:

Introducing and optimizing the expression of key genes in the ω-oxidation pathway.

Deleting competing metabolic pathways to direct more metabolic flux toward the target dicarboxylic acid.

Improving cofactor regeneration systems to support the high energy demands of oxidative reactions. nih.gov

An example of an engineered biocatalyst system involves using highly active bacterial enzymes, such as Micrococcus luteus alcohol dehydrogenase and Archangium violaceum aldehyde dehydrogenase, for the efficient conversion of ω-hydroxycarboxylic acids to their corresponding dicarboxylic acids. nih.gov Such systems have achieved high molar conversions for various medium-chain dicarboxylic acids. nih.gov

Table 3: Examples of Microbial Systems in Dicarboxylic Acid Production

| Microorganism | Starting Material | Key Pathway | Example Product(s) | Reference |

|---|---|---|---|---|

| Candida tropicalis | Alkanes, Fatty Acids | ω-Oxidation | Long-chain DCAs (C≥12) | nih.govgoogle.com |

| Engineered E. coli | Glucose, Fatty Acids | Engineered ω-Oxidation / Synthetic Pathways | Adipate, Glutarate | nih.gov |

| Engineered S. cerevisiae | Glucose | Modified TCA Cycle / Reductive TCA Branch | Succinic Acid, Malic Acid | encyclopedia.pub |

| Engineered Biocatalyst System (Multiple Enzymes) | ω-Hydroxycarboxylic Acids | Alcohol & Aldehyde Dehydrogenation | Decanedioic, Undecanedioic, Dodecanedioic Acid | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopy is fundamental to the structural characterization of trans-2-tridecene-1,13-dioic acid. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can map its carbon framework, identify functional groups, and confirm its molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D ¹H, ¹³C, and 2D COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For trans-2-tridecene-1,13-dioic acid, NMR provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms, allowing for the unambiguous assignment of the entire molecular structure. acs.org

One-dimensional (1D) NMR provides foundational data. The ¹H NMR spectrum reveals the chemical environment of each proton. Key signals for trans-2-tridecene-1,13-dioic acid would include those for the vinyl protons of the double bond, the methylene (B1212753) protons adjacent to the carboxylic acids and the double bond, and the protons of the long methylene chain. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the characteristic downfield shifts for the carboxyl carbons (typically δ 165-185 ppm) and the olefinic carbons of the C=C double bond. libretexts.orgresearchgate.netsemanticscholar.org

Table 1: Hypothetical NMR Data for trans-2-Tridecene-1,13-dioic acid

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| C-1 (-COOH) | ~12.0 (singlet, broad) | ~175-185 | H-2 to C-1, C-3; H-3 to C-1 |

| C-2 (=CH-) | ~6.9 (multiplet) | ~140-150 | H-3 to C-2, C-4; H-4 to C-2 |

| C-3 (-CH=) | ~5.8 (multiplet) | ~120-130 | H-2 to C-3, C-4; H-4 to C-3 |

| C-4 (-CH₂-) | ~2.2 (multiplet) | ~30-35 | H-2, H-3 to C-4; H-5 to C-4 |

| C-5 to C-11 (-CH₂-) | ~1.2-1.6 (multiplet) | ~25-30 | - |

| C-12 (-CH₂-) | ~2.3 (triplet) | ~30-35 | H-11 to C-12; H-13 to C-12 |

| C-13 (-COOH) | ~12.0 (singlet, broad) | ~175-185 | H-12 to C-13 |

Note: This table represents expected values based on typical chemical shifts for similar structures and is for illustrative purposes.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For trans-2-tridecene-1,13-dioic acid (molecular formula C₁₃H₂₂O₄), the expected molecular weight is approximately 242 g/mol . chemfaces.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula, distinguishing it from other compounds with the same nominal mass. acs.org

In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight minus one proton. researchgate.net Fragmentation patterns in tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, can provide further structural information. Common fragmentations for dicarboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orgchemboulder.com For trans-2-tridecene-1,13-dioic acid, the IR spectrum would show characteristic absorption bands confirming its key structural features. libretexts.org

The most prominent features would be:

O-H Stretch: A very broad and strong absorption band for the carboxylic acid O-H groups, typically appearing in the range of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding between the acid molecules. libretexts.orgorgchemboulder.com

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the α,β-unsaturated carboxylic acid, expected around 1710-1690 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org

C=C Stretch: A medium-intensity band for the carbon-carbon double bond stretch, which for a trans-alkene is typically found around 1670-1665 cm⁻¹.

C-H Stretch: Absorptions just above and below 3000 cm⁻¹ corresponding to the sp² C-H of the double bond and the sp³ C-H of the alkyl chain, respectively. pressbooks.pub

C-O Stretch: A band in the 1320-1210 cm⁻¹ region corresponding to the C-O single bond of the carboxylic acid. orgchemboulder.com

O-H Bend: A band for the out-of-plane bend of the trans C-H on the double bond is expected around 965 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for trans-2-Tridecene-1,13-dioic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1710 - 1690 | Strong |

| Alkene | C=C Stretch | 1670 - 1665 | Medium |

| Alkene/Alkane | C-H Stretch | 3100 - 2850 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| trans-Alkene | =C-H Bend | ~965 | Strong |

Source: Data compiled from typical values reported in spectroscopic literature. libretexts.orgorgchemboulder.comlibretexts.org

Chromatographic Methods for Isolation and Quantification

Chromatography is essential for separating trans-2-tridecene-1,13-dioic acid from complex mixtures, such as plant extracts or biological fluids, and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for analyzing volatile and thermally stable compounds. nih.gov Since dicarboxylic acids like trans-2-tridecene-1,13-dioic acid have low volatility due to their polar carboxyl groups, they must first be chemically modified through a process called derivatization. A common method is trimethylsilylation, which converts the polar -COOH groups into nonpolar trimethylsilyl (B98337) (TMS) esters, making the molecule more volatile and suitable for GC analysis. nih.govpsu.edu

Once derivatized, the compound is separated from other components in the mixture based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. The resulting mass spectrum of the TMS derivative will show characteristic fragments, such as ions corresponding to the loss of a methyl group ([M-15]⁺) and ions containing the TMS group (e.g., at m/z 73). nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Oxylipin Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the preferred methods for analyzing oxylipins, a class of compounds that includes trans-2-tridecene-1,13-dioic acid, in biological samples. mdpi.comnih.gov These techniques separate compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed into a column.

A key advantage of LC-based methods is that derivatization is often not required, which simplifies sample preparation and reduces analysis time. mdpi.com UHPLC, which uses columns with smaller particles, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com

For oxylipin analysis, Reverse-Phase (RP) HPLC or UHPLC is typically coupled with a tandem mass spectrometer (MS/MS). nih.gov This combination (LC-MS/MS) allows for the highly sensitive and selective quantification of numerous analytes simultaneously. mdpi.com The analysis is usually performed in negative electrospray ionization (ESI) mode, which is ideal for acidic molecules. Specific transitions in Multiple Reaction Monitoring (MRM) mode are used to detect and quantify the target compound with high specificity, even at the very low concentrations often found in biological systems. mdpi.comlcms.cz

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| trans-2-Tridecene-1,13-dioic acid |

| Water |

Integrated Analytical Approaches for Complex Biological Matrices

The accurate quantification of trans-2-Tridecene-1,13-dioic acid in complex biological matrices, such as plasma and urine, presents significant analytical hurdles. chromatographyonline.com These challenges stem from the compound's low physiological concentrations and physicochemical properties, which necessitate highly sensitive and robust analytical methods for its detection. chromatographyonline.com Research in this area relies on integrated analytical approaches that typically combine meticulous sample preparation, including extraction and chemical derivatization, with powerful separation and detection techniques like chromatography and mass spectrometry. nih.govnih.gov

The analysis of dicarboxylic acids (DCAs) from biological samples begins with an extraction step to isolate them from interfering matrix components. nih.govresearchgate.net A common procedure involves liquid-liquid extraction using a solvent such as methyl-tert-butyl ether. nih.govresearchgate.net Following extraction, a critical step for long-chain dicarboxylic acids is chemical derivatization. This process modifies the carboxyl groups of the molecule to enhance its volatility for gas chromatography or its ionization efficiency for mass spectrometry. chromatographyonline.comnih.gov Without derivatization, the analysis of DCAs by these methods is often hindered by poor chromatographic peak shape and low ionization response. chromatographyonline.com

Several derivatization strategies are employed for the analysis of dicarboxylic acids:

Esterification for GC-MS Analysis: For analysis by gas chromatography-mass spectrometry (GC-MS), dicarboxylic acids can be converted into their corresponding esters, such as dicyclohexyl esters. nih.gov These derivatives are stable and exhibit excellent chromatographic properties, allowing for effective separation and detection. nih.gov Other methods involve trimethylsilylation. nih.gov

Esterification for LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often involve derivatizing the dicarboxylic acids with butanolic HCl to form dibutyl esters. nih.govresearchgate.net This enhances their chromatographic retention and detection.

Charge-Reversal Derivatization: An advanced strategy to significantly boost sensitivity in LC-MS/MS involves charge-reversal derivatization. chromatographyonline.com Using an agent like dimethylaminophenacyl bromide (DmPABr), the negatively charged carboxyl groups are converted into positively charged derivatives. chromatographyonline.com This enhances mass fragmentation and chromatographic separation, enabling precise quantification at very low concentrations. chromatographyonline.com

The gold-standard techniques for the definitive identification and quantification of derivatized trans-2-Tridecene-1,13-dioic acid are GC-MS and LC-MS/MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has been a foundational technique for quantifying urinary organic acids. nih.gov When coupled with selected ion monitoring (SIM), GC-MS can achieve very low limits of detection, often in the picogram range, providing high sensitivity for trace-level analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is prized for its high specificity, high throughput, and speed. nih.govresearchgate.net Using techniques like TurboIonSpray ionization with quantification in the multiple reaction monitoring (MRM) mode, this method can selectively detect and quantify specific dicarboxylic acids with minimal chromatographic separation, sometimes in less than a minute per sample. nih.govresearchgate.net This makes it exceptionally suitable for high-throughput clinical and research applications. nih.gov The method's specificity is crucial for distinguishing between isomeric compounds. nih.gov

Table 1: Exemplary Performance of Integrated Methods for Dicarboxylic Acid Analysis

| Analytical Technique | Matrix | Derivatization Strategy | Key Performance Metrics |

|---|---|---|---|

| LC-MS/MS | Plasma, Serum, Urine | Butanolic HCl (Dibutyl esters) | LOQ: 0.1 µmol/L; LOD: 0.05 µmol/L |

| LC-MS/MS | Biological Matrices | Dimethylaminophenacyl bromide (DmPABr) | LLOQ: <805 fg; LLOD: <266 fg |

| GC-MS (SIM mode) | General | BF3/Butanol | LOD: 1–4 pg |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| trans-2-Tridecene-1,13-dioic acid |

| Methylmalonic acid |

| Succinic acid |

| Dimethylaminophenacyl bromide (DmPABr) |

| Methyl-tert-butyl ether |

Biological Roles and Physiological Significance Non Clinical Focus

Investigation of Bioactivity in In Vitro and Ex Vivo Systems

Currently, there is a significant dearth of published scientific literature detailing the specific bioactivity of trans-2-tridecene-1,13-dioic acid in in vitro and ex vivo research models. While its source plant, Tephrosia purpurea, has been extensively studied for its various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, these activities are attributed to the plant's complex mixture of phytochemicals, such as flavonoids, rotenoids, and other phenolic compounds. pharmacophorejournal.comjocpr.comcorpuspublishers.comresearchgate.net The individual contribution of trans-2-tridecene-1,13-dioic acid to these observed effects has not been elucidated.

To date, no specific studies have been published that investigate the direct modulatory effects of trans-2-tridecene-1,13-dioic acid on any known signaling pathways. The general class of dicarboxylic acids has been shown to influence metabolic pathways, but specific data for this particular unsaturated C13 dicarboxylic acid is absent from the current scientific record. nih.gov

There is a lack of available research assessing the general biological activity of isolated trans-2-tridecene-1,13-dioic acid in established research models. While commercial suppliers list it as a natural product for research purposes, this is based on its isolation and characterization rather than on a portfolio of demonstrated biological effects. researchgate.netmssm.edu

Potential as a Bioactive Ingredient for Further Academic Study

The unique structure of trans-2-tridecene-1,13-dioic acid, featuring a thirteen-carbon chain with a trans double bond and carboxyl groups at both ends, marks it as a compelling candidate for further academic research. nih.gov Its identity as a natural product from a medicinally significant plant, Tephrosia purpurea, further enhances its potential as a novel bioactive ingredient. researchgate.netmssm.edu The study of fatty acid metabolism and lipid biochemistry could benefit from using this compound as a molecular probe or model. nih.gov The presence of both a double bond and two carboxylic acid functional groups suggests potential for various chemical reactions and biological interactions that have yet to be explored.

Broader Context in Plant Defense and Metabolism (e.g., Oxylipin Signaling in Plants)

While direct evidence is lacking, the structural characteristics of trans-2-tridecene-1,13-dioic acid place it within the broader context of plant lipids and their derivatives, which are known to be involved in plant defense and signaling. Oxylipins, a diverse group of oxidized fatty acids, are key signaling molecules in plants, mediating responses to stress and pathogens. nih.govtargetmol.combiocrick.com These molecules are formed from polyunsaturated fatty acids through enzymatic and non-enzymatic pathways. jocpr.combiocrick.com

Dicarboxylic acids, in general, are recognized as playing a role in plant metabolism and have been implicated in systemic acquired resistance (SAR), a long-distance signaling mechanism that confers broad-spectrum pathogen resistance. frontiersin.org For instance, the dicarboxylic acid azelaic acid is a known mobile signal in plant defense. frontiersin.org Given that trans-2-tridecene-1,13-dioic acid is a dicarboxylic acid isolated from a plant, it is plausible that it could have a role in the complex network of oxylipin signaling and plant defense, a hypothesis that awaits experimental validation.

Future Research Directions and Methodological Innovations

Elucidation of Complete Biosynthetic Pathways

The natural origin of trans-2-Tridecene-1,13-dioic acid in Tephrosia purpurea points to an underlying enzymatic pathway, yet the specific enzymes and genetic sequences remain unknown. biocrick.com A primary research goal is the complete elucidation of this biosynthetic route. It is hypothesized that the pathway likely involves the ω-oxidation of a fatty acid precursor, a common mechanism in microorganisms for producing dicarboxylic acids (DCAs). nih.govnih.gov This process typically involves a series of enzymatic reactions that convert a terminal methyl group of a fatty acid into a carboxylic acid. nih.govacs.org

Future research should focus on identifying the specific enzymes in Tephrosia purpurea responsible for this transformation. This would involve:

Precursor Identification: Using labeled isotopes to trace the metabolic origin of the 13-carbon chain.

Enzyme Discovery: Employing protein purification and characterization techniques to isolate the enzymes that catalyze each step of the proposed pathway.

A hypothetical biosynthetic pathway, based on known ω-oxidation systems, is presented below.

Table 1: Hypothetical Enzyme Classes for Biosynthesis

| Step | Reaction | Putative Enzyme Class | Function |

|---|---|---|---|

| 1 | ω-Hydroxylation | Cytochrome P450 Monooxygenase | Adds a hydroxyl group to the terminal methyl carbon of a C13 fatty acid. nih.gov |

| 2 | Alcohol Oxidation | Long-chain Alcohol Dehydrogenase | Oxidizes the terminal hydroxyl group to an aldehyde. researchgate.net |

Confirming this pathway and identifying the responsible genes is a critical first step toward understanding and harnessing the production of this compound.

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

While trans-2-Tridecene-1,13-dioic acid can be isolated from a natural source, this method is not scalable for industrial or extensive research purposes. smolecule.com The development of efficient and sustainable chemical synthesis routes is therefore essential. Current chemical production of long-chain DCAs often involves costly and environmentally challenging processes. researchgate.netfraunhofer.de

Future research should explore modern synthetic strategies, such as:

Metathesis Chemistry: Utilizing olefin metathesis on readily available unsaturated fatty acid feedstocks to construct the C13 backbone.

Catalytic Carbonylation: Developing advanced catalytic systems, such as those using palladium complexes, for the isomerizing hydroxycarbonylation of unsaturated fatty acids to selectively produce the linear α,ω-dicarboxylic acid. acs.org

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.

The goal is to create a synthetic pathway that is not only high-yielding but also aligns with the principles of green chemistry, using renewable starting materials and minimizing hazardous by-products. nih.gov

Advanced Omics Approaches for Comprehensive Metabolite Profiling and Pathway Discovery

To accelerate the discovery of the biosynthetic pathway in Tephrosia purpurea, integrative omics approaches are indispensable. nih.gov These technologies provide a global view of the molecular landscape within an organism, enabling researchers to connect genes to functions and metabolites. elsevier.combarnesandnoble.com

Methodological innovations in this area should include:

Transcriptomics: Performing RNA-sequencing on different tissues of Tephrosia purpurea (e.g., pod husk vs. leaves) to identify genes that are highly expressed in tissues where the target DCA is abundant. Co-expression analysis can then be used to find clusters of genes that work together, potentially representing the biosynthetic pathway. nih.gov

Metabolomics: Using high-resolution mass spectrometry and NMR-based techniques for untargeted metabolite profiling. elsevier.commdpi.com This will create a comprehensive inventory of all small molecules, including potential precursors and intermediates of the trans-2-Tridecene-1,13-dioic acid pathway. nih.gov

Integrative Analysis: Combining transcriptomic and metabolomic datasets using advanced bioinformatics tools and systems biology models. nih.govmetaboanalyst.ca By correlating gene expression levels with metabolite concentrations, researchers can generate strong hypotheses about gene function and build a robust model of the metabolic network.

Table 2: Application of Omics Technologies for Pathway Elucidation

| Omics Technology | Objective | Expected Outcome |

|---|---|---|

| Genomics | Sequence the Tephrosia purpurea genome. | Identification of candidate genes (e.g., P450s, Dehydrogenases) for functional characterization. nih.gov |

| Transcriptomics (RNA-Seq) | Compare gene expression across tissues. | Discovery of co-expressed gene clusters associated with DCA accumulation. nih.gov |

| Metabolomics (MS, NMR) | Profile the plant's chemical composition. | Identification of biosynthetic intermediates and related metabolites. nih.gov |

| Proteomics | Identify proteins present in active tissues. | Direct evidence of enzyme expression and potential post-translational modifications. mdpi.com |

These comprehensive approaches offer a powerful strategy to deconstruct the complex biochemistry of natural product formation.

Structure-Activity Relationship Studies for Understanding Biological Function

The biological role of trans-2-Tridecene-1,13-dioic acid is completely unexplored. Structure-activity relationship (SAR) studies are crucial to understand how its chemical features relate to potential biological functions. The presence of an α,β-unsaturated carbonyl system is a known pharmacophore in some biologically active molecules, and modifications to this system can lead to a loss of activity. mdpi.com

Future SAR studies should systematically investigate the importance of each structural component:

The Alkyl Chain: Synthesizing analogs with varying chain lengths (e.g., C11, C15) to determine if the 13-carbon length is optimal for a specific activity.

The Double Bond: Hydrogenating the double bond to create the saturated brassylic acid (tridecanedioic acid) or shifting its position along the chain to see how unsaturation and its location affect function. smolecule.com

The Carboxyl Groups: Creating mono-esters, di-esters, or amide derivatives to probe the role of the free carboxylic acid groups in target binding or solubility. nih.gov

These synthesized analogs would then be screened in a battery of biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) to build a comprehensive SAR profile, which could guide the design of more potent and selective compounds.

Exploration in Biotechnological Applications for Enhanced Production or Biotransformation

Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of trans-2-Tridecene-1,13-dioic acid. kaist.ac.krnih.gov Rather than relying on chemical synthesis or extraction from a slow-growing plant, microbial cell factories could be engineered to produce this valuable chemical from simple, renewable feedstocks like glucose. pnas.org

Key areas for exploration include:

Host Selection and Engineering: Genetically engineering robust industrial microorganisms like Escherichia coli or yeasts (Candida tropicalis, Yarrowia lipolytica) to express the biosynthetic pathway for the target DCA. nih.govnih.govacs.org This involves introducing the necessary genes (once identified via omics) and optimizing metabolic flux towards the product. acs.org

Whole-Cell Biotransformation: Using engineered microbes as biocatalysts to convert cheaper, readily available fatty acids or plant oils into trans-2-Tridecene-1,13-dioic acid. nih.govresearchgate.netfraunhofer.de This approach leverages the microbe's enzymatic machinery without requiring it to build the molecule from scratch.

Pathway Optimization: Employing systems metabolic engineering to enhance yield, titer, and productivity. nih.gov This could involve deleting competing metabolic pathways that drain precursors or consume the final product. nih.gov For example, blocking β-oxidation, the pathway that degrades dicarboxylic acids, is a common strategy to increase accumulation. nih.govfraunhofer.de

Table 3: Potential Microbial Chassis for Biotechnological Production

| Microbial Host | Advantages | Relevant Engineering Strategies |

|---|---|---|

| Escherichia coli | Fast growth, well-established genetic tools, can utilize simple sugars. pnas.orgnih.gov | Heterologous expression of ω-oxidation pathway; engineering of fatty acid synthesis. acs.org |

| Candida tropicalis | Natural ability to perform ω-oxidation of fatty acids. acs.orgfraunhofer.de | Deletion of β-oxidation pathways (POX genes) to prevent product degradation. nih.gov |

| Yarrowia lipolytica | Oleaginous yeast, high precursor availability for fatty acid-derived chemicals. nih.gov | Overexpression of fatty acid transport and activation genes; pathway optimization. |

The development of such biotechnological platforms could enable the large-scale, cost-effective, and sustainable production of trans-2-Tridecene-1,13-dioic acid, paving the way for its use as a platform chemical or bioactive compound. researchgate.net

Q & A

Basic Question: What are the standard methods for synthesizing trans-2-Tridecene-1,13-dioic acid, and how is its structural configuration confirmed?

Methodological Answer:

The synthesis typically involves catalytic cross-metathesis or oxidation of unsaturated precursors. For example, a Wittig reaction could be employed to introduce the trans-alkene moiety, followed by oxidation of terminal groups to carboxylic acids. Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To verify the trans configuration (via coupling constants in NMR) and carbon backbone.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify carboxylic acid functional groups (O-H stretch at ~2500–3000 cm, C=O at ~1700 cm).

Refer to the LMSD database entry (LMFA01170143) for structural validation and spectral benchmarks .

Advanced Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of trans-2-Tridecene-1,13-dioic acid across studies?

Methodological Answer:

Contradictions often arise from impurities, polymorphic forms, or measurement protocols. To address this:

Reproduce Experimental Conditions : Compare solvent purity, temperature gradients, and crystallization methods used in conflicting studies.

Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to identify polymorphs.

Chromatographic Purity Assays : Use HPLC/GC-MS to quantify impurities affecting solubility or melting points.

Meta-Analysis : Statistically aggregate data from peer-reviewed studies while excluding outliers with poor methodological transparency (e.g., non-standardized protocols).

This approach aligns with best practices for reconciling data discrepancies in organic chemistry .

Basic Question: What analytical techniques are recommended for quantifying trans-2-Tridecene-1,13-dioic acid in biological matrices?

Methodological Answer:

For quantification in complex samples (e.g., cell lysates, plant extracts):

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity and specificity, especially for low-abundance analytes.

- Derivatization : Enhance detection by converting carboxylic acids to methyl esters via BF-methanol.

- Internal Standards : Use isotopically labeled analogs (e.g., -labeled compound) to correct for matrix effects.

Validate the method using spike-and-recovery experiments with ≥80% recovery rates .

Advanced Question: What mechanistic hypotheses exist for the biological activity of trans-2-Tridecene-1,13-dioic acid, and how can they be tested experimentally?

Methodological Answer:

Hypotheses may include:

- Enzyme Inhibition : Structural analogs like trans-caffeic acid inhibit melanogenesis via cAMP/MITF pathway suppression . Test via in vitro enzymatic assays (e.g., tyrosinase activity).

- Membrane Interaction : The amphiphilic structure suggests potential lipid bilayer disruption. Use fluorescence anisotropy or surface plasmon resonance (SPR) to study membrane binding.

- Gene Expression Modulation : Conduct RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cell lines.

Experimental designs should include dose-response curves, negative controls, and validation in multiple model systems .

Advanced Question: How can computational modeling aid in predicting the reactivity or stability of trans-2-Tridecene-1,13-dioic acid under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to oxidation or hydrolysis.

- Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological membranes to assess stability.

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data.

Validate predictions using accelerated stability testing (e.g., exposure to heat, light, or pH extremes) .

Basic Question: What are the current gaps in ecological toxicity data for trans-2-Tridecene-1,13-dioic acid, and how can they be addressed?

Methodological Answer:

Existing gaps include:

- Persistence and Degradation : No data on hydrolysis/photolysis rates. Conduct OECD 301/302 tests to measure biodegradability.

- Toxicity to Aquatic Organisms : Use Daphnia magna or zebrafish embryos for acute/chronic toxicity assays.

- Bioaccumulation Potential : Determine octanol-water partition coefficients (logK) experimentally.

Prioritize studies aligned with REACH guidelines to ensure regulatory relevance .

Advanced Question: How can researchers optimize the stereoselective synthesis of trans-2-Tridecene-1,13-dioic acid to improve yield and scalability?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., Grubbs-Hoveyda catalysts) for enantioselective metathesis.

- Solvent Optimization : Use DOE (Design of Experiments) to evaluate solvent polarity effects on stereochemistry.

- Continuous Flow Chemistry : Enhance scalability by minimizing side reactions through controlled residence times.

Characterize intermediates via X-ray crystallography to confirm stereochemical outcomes .

Basic Question: What are the best practices for storing and handling trans-2-Tridecene-1,13-dioic acid to prevent degradation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.